

ROR agonist-1 discovery and development

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Compound of Interest

Compound Name: *ROR agonist-1*

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An In-depth Technical Guide to the Discovery and Development of ROR Agonists

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Retinoic acid-related Orphan Receptors (RORs), particularly the ROR γ t isoform, have emerged as critical regulators of immune responses. While much of the therapeutic focus has been on inhibiting ROR γ t with inverse agonists for autoimmune diseases, the targeted activation of this nuclear receptor with agonists represents a promising frontier in immuno-oncology. ROR γ t is the master transcription factor for T helper 17 (Th17) cell differentiation, a T cell lineage with demonstrated anti-tumor efficacy. Synthetic ROR γ t agonists can enhance the body's immune system to identify and eradicate tumor cells by promoting the proliferation and effector functions of Th17 and cytotoxic Tc17 cells, increasing pro-inflammatory cytokine production, and potentially reducing immune checkpoint proteins like PD-1. This guide provides a comprehensive overview of the discovery and development of ROR agonists, detailing the underlying signaling pathways, key experimental protocols for their identification and characterization, and a summary of the current development landscape.

Introduction: The ROR Subfamily of Nuclear Receptors

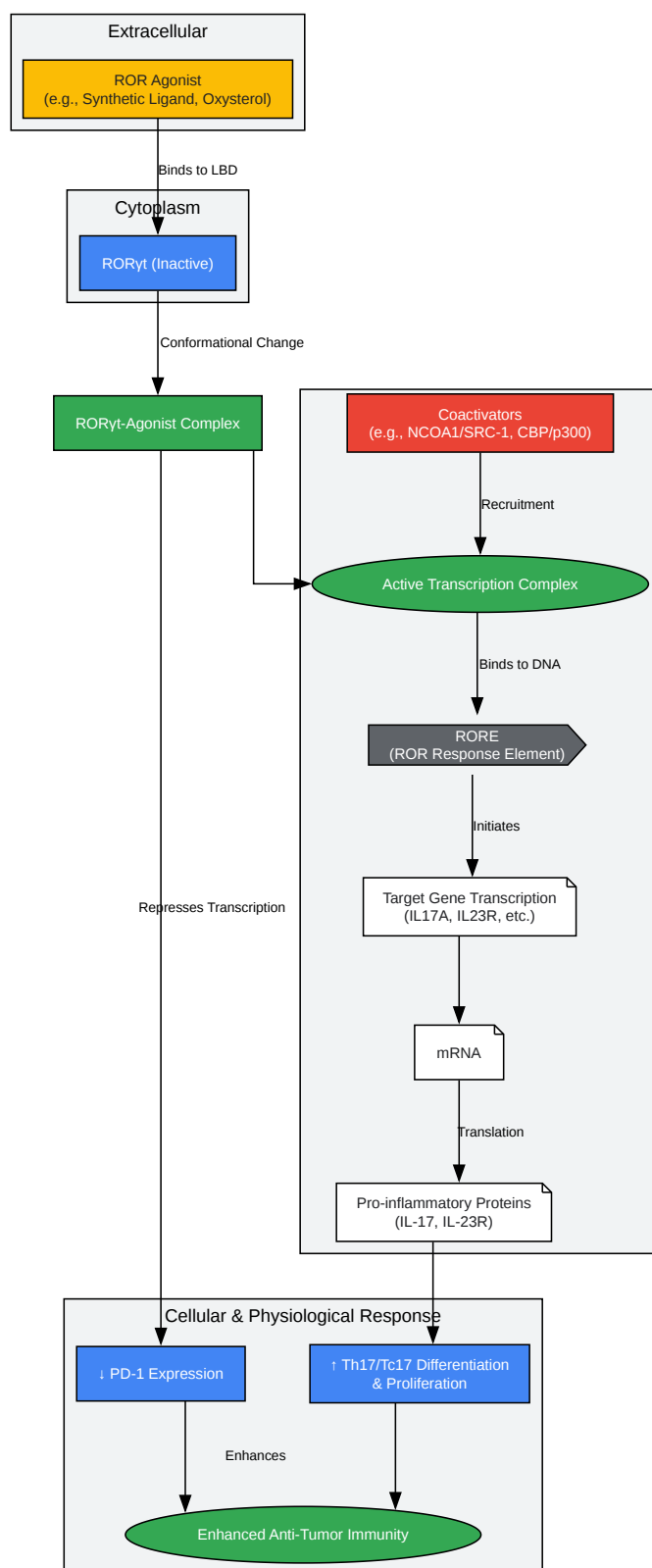
The Retinoic acid-related Orphan Receptor (ROR) subfamily consists of three members: ROR α (NR1F1), ROR β (NR1F2), and ROR γ (NR1F3).^[1] These are ligand-dependent transcription factors that regulate a wide array of physiological processes, including development,

metabolism, and immunity.[2][3] RORs bind to specific DNA sequences known as ROR Response Elements (ROREs) in the promoter regions of their target genes as monomers.[1]

The RORC gene encodes two isoforms: ROR γ , which is expressed in various tissues like the liver, muscle, and kidney, and the thymus-specific isoform, ROR γ t.[4] ROR γ t is distinguished by the inclusion of an alternative first exon and is considered the master regulator of Th17 cell development. Th17 cells are crucial for host defense against certain pathogens but are also implicated in the pathogenesis of autoimmune diseases. The discovery that ROR γ t activity could be modulated by small molecules has positioned it as a significant drug target. While inverse agonists that suppress ROR γ t activity have been extensively pursued for inflammatory conditions, agonists that enhance its function are being developed to boost immune responses against cancer.

The ROR Agonist Signaling Pathway

ROR γ t activation initiates a transcriptional cascade that is central to the differentiation and function of IL-17-producing lymphocytes. The process begins when an agonist binds to the ligand-binding domain (LBD) of the receptor. This binding event induces a conformational change in the LBD, stabilizing helix 12 in a position that facilitates the recruitment of transcriptional coactivators, such as Steroid Receptor Coactivator 2 (SRC2). The ROR γ t-coactivator complex then binds to ROREs within the regulatory regions of target genes. This leads to the transcriptional activation of genes essential for the Th17 lineage, including those encoding for cytokines like IL-17A, IL-17F, IL-21, and the IL-23 receptor (IL-23R). This signaling cascade promotes the differentiation of naive CD4⁺ T cells into pro-inflammatory Th17 cells and enhances their effector functions, which are critical for anti-tumor immunity.



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Caption: ROR agonist signaling pathway leading to enhanced immune response.

Discovery and Identification of ROR Agonists

The discovery of ROR agonists involves screening compound libraries to identify molecules that enhance the transcriptional activity of the receptor. This process typically follows a hierarchical workflow, starting with high-throughput primary assays and progressing to more complex secondary and functional assays to confirm activity and characterize lead compounds.



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References

- 1. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ : Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ROR nuclear receptors: structures, related diseases, and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The therapeutic potential of ROR γ modulators in the treatment of human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuclear Receptor ROR Gamma drugs in development by Therapy Areas, Indications, Stages, MoA, RoA, Molecule Type, and Key Players, 2024 [pharmaceutical-technology.com]
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